molecular formula C10H4BrCl2FN2 B2484081 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine CAS No. 1548193-78-7

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Cat. No. B2484081
CAS RN: 1548193-78-7
M. Wt: 321.96
InChI Key: XREUWWFYPBYSHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves multiple steps, including halogenation, alkylation, and condensation reactions. A typical synthetic pathway might start from commercially available starting materials, undergoing transformations such as nitration, chlorination, and N-alkylation, leading to the desired pyrimidine derivative. The synthesis process aims to optimize yields and purify the final product, ensuring its suitability for further applications. The total yield from these processes can vary, reflecting the efficiency of the synthetic method used (Hou et al., 2016).

Molecular Structure Analysis

Pyrimidine derivatives exhibit diverse molecular structures, which are crucial for their chemical and biological activities. Studies involving crystallography and spectroscopy are essential for elucidating these structures. For instance, pyrimidine rings are known to be planar, with substituents influencing the electronic properties and intermolecular interactions of the compound. Understanding the molecular structure is vital for exploring the reactivity and potential applications of these compounds (Trilleras et al., 2009).

Scientific Research Applications

Synthesis and Optimization

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine plays a crucial role as an intermediate in the synthesis of various pyrimidines. Hou et al. (2016) developed a rapid synthetic method for a similar compound, 5-(4-bromophenyl)-4, 6-dichloropyrimidine, which has wide applications in the pharmaceutical and chemical fields, demonstrating the importance of such compounds in synthesizing active pharmaceutical ingredients (Hou et al., 2016).

Biological Activity

The biological activity of related pyrimidine nucleosides, such as the inhibition of leukemia cells, has been studied by Bobek et al. (1975), highlighting the potential therapeutic applications of these compounds (Bobek et al., 1975). Additionally, Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, indicating the diverse biological applications of pyrimidine derivatives (Hocková et al., 2003).

Catalysis and Inhibition

Research by Pomeisl et al. (2009) on Pd-catalyzed Suzuki–Miyaura coupling reactions in the synthesis of pyrimidine derivatives demonstrates the utility of these compounds in advanced organic synthesis and their potential as enzyme inhibitors (Pomeisl et al., 2009).

Quantum Chemical Studies

Quantum chemistry methods have been applied to similar compounds, such as those studied by Traoré et al. (2017), to identify hydrogen bonding sites, providing insights into the chemical behavior of these molecules in biological systems (Traoré et al., 2017).

Synthesis of Derivatives

The synthesis and application of pyrimidine derivatives, like those explored by Mercer et al. (1989), suggest that these compounds can be utilized in the development of diagnostic or therapeutic agents, particularly in oncology (Mercer et al., 1989).

properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-7(14)6(3-5)8-4-9(12)16-10(13)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREUWWFYPBYSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NC(=N2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

CAS RN

1548193-78-7
Record name 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
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